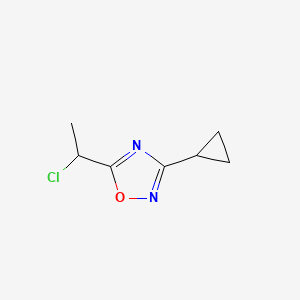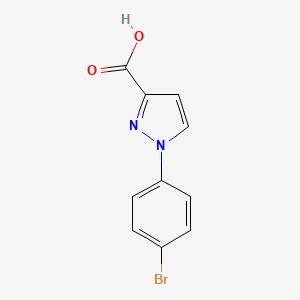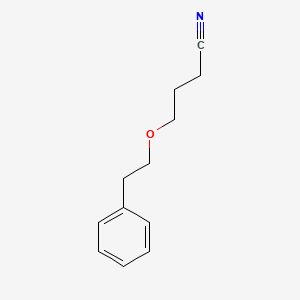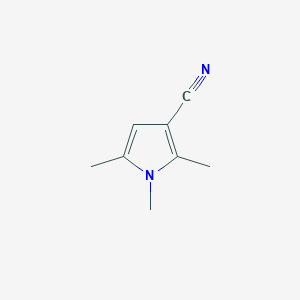
2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester
Vue d'ensemble
Description
“2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester” is a chemical compound with the IUPAC name methyl 2-bromo-4-(trifluoromethoxy)benzoate . It has a molecular weight of 299.04 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3 . This indicates the molecular structure of the compound, including the positions of the bromine, trifluoromethoxy, and carboxylate ester groups. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the preparation of various aromatic compounds. Its benzylic bromine allows for nucleophilic substitution reactions which can be used to introduce a wide range of functional groups .
Medicinal Chemistry
In medicinal chemistry, this ester can be used to synthesize prodrugs or active pharmaceutical ingredients (APIs) that require a trifluoromethoxy phenyl ring as part of their structure, which is often associated with increased metabolic stability and lipophilicity .
Material Science
The compound’s unique structure makes it a candidate for creating polymers with specific properties. The trifluoromethoxy group could impart hydrophobicity , while the benzoic acid moiety could be used to introduce cross-linking capabilities within a polymer matrix .
Catalysis
In catalysis, this ester can be used as a ligand precursor for transition metal complexes. These complexes can be applied in various catalytic processes, including oxidation and cross-coupling reactions .
Analytical Chemistry
As an analytical standard, this compound can help in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods, serving as an internal standard due to its unique mass spectral properties .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this ester could be explored for the development of novel pesticides or herbicides . The trifluoromethoxy group is known to enhance biological activity in certain agrochemicals .
Environmental Science
This compound can be used in environmental science research to study the degradation of fluorinated compounds in the environment, which is crucial for understanding the ecological impact of organofluorine substances .
Fluorine Chemistry
Lastly, it serves as a key building block in fluorine chemistry for the synthesis of complex fluorinated molecules . The presence of both bromine and trifluoromethoxy groups allows for selective functionalization, which is essential in the field .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 2-bromo-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWRWXANBVFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester | |
CAS RN |
1214366-07-0 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)


![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)



